Cas no 80228-36-0 (3-Chloronaphthalene-2-carbaldehyde)

3-Chloronaphthalene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-chloronaphthalene-2-carbaldehyde
- 3-Chloronaphthalene-2-carboxaldehyde
- 2-Naphthalenecarboxaldehyde, 3-chloro-
- 3-Chloronaphthalene-2-carbaldehyde
-
- Inchi: 1S/C11H7ClO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H
- InChI Key: WBGUCFVABJAAQK-UHFFFAOYSA-N
- SMILES: ClC1=C(C=O)C=C2C=CC=CC2=C1
Computed Properties
- Exact Mass: 190.0185425g/mol
- Monoisotopic Mass: 190.0185425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 17.1
3-Chloronaphthalene-2-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A219003513-500mg |
3-Chloronaphthalene-2-carboxaldehyde |
80228-36-0 | 98% | 500mg |
$970.20 | 2023-09-01 | |
Alichem | A219003513-1g |
3-Chloronaphthalene-2-carboxaldehyde |
80228-36-0 | 98% | 1g |
$1668.15 | 2023-09-01 |
3-Chloronaphthalene-2-carbaldehyde Related Literature
-
1. Formula index
-
2. CCIV.—Investigations on the reactivity of halogens in various types of naphthalene derivatives. Part IIJohn Baldwin Shoesmith,Alexander Mackie J. Chem. Soc. 1930 1584
Additional information on 3-Chloronaphthalene-2-carbaldehyde
3-Chloronaphthalene-2-carbaldehyde (CAS No. 80228-36-0): Properties, Applications, and Market Insights
3-Chloronaphthalene-2-carbaldehyde (CAS No. 80228-36-0) is a specialized organic compound that has garnered significant attention in the field of fine chemicals and pharmaceutical intermediates. This chlorinated naphthalene derivative is characterized by its unique molecular structure, combining a naphthalene backbone with a chloro substituent and an aldehyde functional group. The compound's distinct chemical properties make it valuable for various synthetic applications, particularly in the development of advanced materials and bioactive molecules.
The growing interest in 3-Chloronaphthalene-2-carbaldehyde synthesis and its derivatives can be attributed to the increasing demand for complex organic intermediates in pharmaceutical research. Recent studies have explored its potential as a building block for fluorescent dyes and organic semiconductors, aligning with current trends in optoelectronic materials development. Researchers are particularly interested in how the chloronaphthalene aldehyde structure can be modified to create novel compounds with enhanced electronic properties.
From a chemical perspective, 3-Chloronaphthalene-2-carbaldehyde exhibits several noteworthy characteristics. The presence of both electron-withdrawing (chloro and aldehyde) and electron-donating (naphthalene) groups creates interesting electronic effects that influence its reactivity. This makes the compound particularly useful in cross-coupling reactions and condensation reactions, which are fundamental to modern organic synthesis methodologies. The compound typically appears as a pale yellow to white crystalline solid with moderate solubility in common organic solvents.
In industrial applications, 80228-36-0 serves as a key intermediate in the production of various specialty chemicals. Its role in the synthesis of photoactive materials has become increasingly important with the advancement of organic light-emitting diodes (OLEDs) and photovoltaic technologies. The compound's ability to participate in Schiff base formation also makes it valuable for creating novel coordination complexes with potential catalytic applications.
The market for 3-Chloronaphthalene-2-carbaldehyde derivatives has shown steady growth, particularly in regions with strong pharmaceutical and specialty chemical industries. Manufacturers are focusing on developing more efficient synthetic routes to 3-Chloronaphthalene-2-carbaldehyde to meet the rising demand while maintaining competitive pricing. Analytical techniques such as HPLC analysis of 3-Chloronaphthalene-2-carbaldehyde and GC-MS characterization have become standard for quality control in production facilities.
Recent scientific literature highlights innovative applications of CAS 80228-36-0 in materials science. Researchers have successfully incorporated its derivatives into molecular sensors capable of detecting specific analytes through fluorescence changes. The compound's structural features allow for precise modifications that can tune its photophysical properties, making it attractive for developing next-generation sensing technologies.
From a safety and handling perspective, proper storage conditions for 3-Chloronaphthalene-2-carbaldehyde should be observed to maintain its stability. While not classified as highly hazardous, standard laboratory precautions for handling organic compounds should be followed. The compound's stability under various conditions has been the subject of several stability-indicating studies, which confirm its robustness in most synthetic applications.
The future outlook for 3-Chloro-2-naphthaldehyde (alternative name) appears promising, with potential expansions into new application areas. Current research directions include exploring its use in metal-organic frameworks (MOFs) and as a precursor for biologically active compounds. The compound's versatility and the growing understanding of its reactivity patterns suggest that it will continue to play an important role in advanced chemical synthesis.
For researchers and industry professionals seeking 3-Chloronaphthalene-2-carbaldehyde suppliers, it's important to evaluate both technical specifications and regulatory compliance. The compound is available in various purity grades, with 98% purity 3-Chloronaphthalene-2-carbaldehyde being the most common for research applications. Proper characterization of 3-Chloronaphthalene-2-carbaldehyde through spectroscopic methods is essential to ensure its suitability for specific synthetic purposes.
In conclusion, 3-Chloronaphthalene-2-carbaldehyde (CAS No. 80228-36-0) represents an important building block in modern organic chemistry. Its unique structural features and versatile reactivity continue to inspire new applications across multiple scientific disciplines. As synthetic methodologies advance and new functional materials are developed, the significance of this compound is likely to grow further, solidifying its position as a valuable tool for chemical innovation.
80228-36-0 (3-Chloronaphthalene-2-carbaldehyde) Related Products
- 2137093-11-7((2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acid)
- 1040667-49-9(2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide)
- 1955473-77-4((1r,3r)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride)
- 98077-75-9(1-Pentanol, 3-ethyl-2,4-dimethyl-)
- 1806431-96-8(2-Methyl-6-(trifluoromethyl)benzo[d]oxazole)
- 1094322-91-4(1-[2-(4-Morpholinyl)ethoxy])
- 2549037-86-5(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-chloroquinoxaline)
- 139553-32-5(Benzenepropanoic acid, 2-chloro-6-iodo-)
- 391228-07-2(N-5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl-4-ethoxybenzamide)
- 2228278-41-7(1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carbonitrile)



